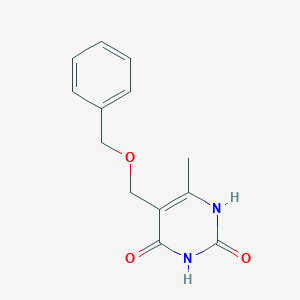

5-Benzyloxymethyl-6-methyluracil

Description

Significance of Uracil (B121893) Derivatives as Privileged Heterocyclic Architectures

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives represent a class of heterocyclic compounds with profound significance in medicinal chemistry and drug discovery. nih.gov The uracil scaffold is considered a "privileged structure" due to its ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities. researchgate.net This inherent versatility has established uracil-based molecules as crucial components in the development of therapeutic agents. Notably, derivatives of uracil are integral to a variety of commercially available drugs, demonstrating their success in treating a spectrum of diseases, including viral infections and cancer. nih.govgoogle.com The structural modifications of the uracil ring can lead to compounds with tailored biological effects, making it a highly attractive framework for the design of new and effective pharmaceuticals. nih.govresearchtrends.net

Historical Context of Uracil Functionalization Strategies

The exploration of uracil's chemical reactivity and the development of methods for its functionalization have been ongoing for over a century. google.com Historically, the synthesis of uracil derivatives has followed several key strategies. One of the earliest approaches involves the construction of the uracil ring from acyclic precursors that already contain the desired substituents. google.comresearchtrends.net Another well-established method is the direct modification of the uracil molecule itself through reactions with various electrophilic and nucleophilic reagents. google.com

More contemporary strategies have focused on achieving greater efficiency and selectivity in uracil functionalization. These include the concept of using a "masked" uracil, where the heterocyclic ring is protected to allow for chemical transformations that would otherwise be incompatible with the uracil nucleus. google.com In recent years, there has been a surge in the development of more advanced techniques, such as direct C-H functionalization, which offers a more atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com The use of organometallic reagents, particularly those involving magnesium and lithium, has also become a powerful tool for the selective functionalization of the uracil ring, even in the presence of acidic protons. google.comjppres.com These evolving strategies have significantly expanded the accessible chemical space of uracil derivatives for academic and industrial research.

Overview of 5- and 6-Substituted Uracil Derivatives in Academic Investigations

The substitution at the 5- and 6-positions of the uracil ring has been a particularly fruitful area of academic investigation, leading to compounds with a broad spectrum of biological activities. google.comresearchgate.netresearchgate.net The introduction of various functional groups at these positions can dramatically influence the molecule's interaction with biological targets.

5-Substituted Uracils: Modifications at the C5 position have been extensively studied, yielding a number of important antiviral and anticancer agents. researchgate.netresearchgate.net For instance, the introduction of a halogen or a substituted alkyl or aryl group at this position has been shown to be a key factor in the biological activity of many uracil derivatives. researchgate.net Research has demonstrated that 5-substituted uracil derivatives can act as inhibitors of various enzymes, including those essential for viral replication and cancer cell proliferation. researchgate.net

6-Substituted Uracils: The C6 position of the uracil ring has also been a target for chemical modification, leading to a diverse range of compounds with interesting pharmacological profiles. google.comjppres.com 6-Methyluracil (B20015), for example, is a well-known derivative that has been investigated for its biological effects, including wound healing and as an immunomodulator. researchtrends.netnih.gov The introduction of larger substituents at the C6 position has been explored to create compounds with potential applications as antiviral agents and for other therapeutic purposes. jppres.com

The synthesis of the specific compound 5-Benzyloxymethyl-6-methyluracil is not widely documented in publicly available scientific literature. However, a plausible synthetic route can be proposed based on established chemical transformations of uracil and its derivatives. A likely pathway would involve the initial synthesis of 6-methyluracil, followed by hydroxymethylation at the 5-position to yield 5-hydroxymethyl-6-methyluracil. The final step would be the benzylation of the hydroxyl group to afford the target compound.

A common method for the synthesis of 6-methyluracil involves the condensation of ethyl acetoacetate (B1235776) with urea (B33335). orgsyn.org The subsequent introduction of a hydroxymethyl group at the 5-position can be achieved through various methods, including the reaction with formaldehyde (B43269) or through a multi-step process involving formylation and subsequent reduction. The final benzylation of the 5-hydroxymethyl group would likely proceed via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base and then reacted with benzyl (B1604629) bromide or a similar benzylating agent.

Below are data tables for the key precursors in the proposed synthesis of this compound.

Table 1: Properties of 6-Methyluracil

| Property | Value | Reference |

| Chemical Formula | C₅H₆N₂O₂ | nih.gov |

| Molecular Weight | 126.11 g/mol | |

| Appearance | Crystalline solid | nih.gov |

| Synthesis | Condensation of ethyl acetoacetate and urea | orgsyn.org |

Table 2: Properties of 5-Hydroxymethyl-6-methyluracil

| Property | Value | Reference |

| Chemical Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol | |

| Synthesis Method 1 | Oxidation of 6-methyluracil | google.com |

| Synthesis Method 2 | Dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracil | researchgate.net |

Due to the limited specific research on This compound , detailed findings on its applications are not available in the public domain. However, based on the known biological activities of related substituted uracils, it could be hypothesized that this compound may be of interest in antiviral or anticancer research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-11(12(16)15-13(17)14-9)8-18-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVAVCCVBQDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373462 | |

| Record name | 5-Benzyloxymethyl-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-43-5 | |

| Record name | 5-Benzyloxymethyl-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362690-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Benzyloxymethyl 6 Methyluracil and Analogues

Direct Synthesis Approaches to 5-Benzyloxymethyl-6-methyluracil

Direct, one-pot syntheses of this compound are not extensively documented in publicly available scientific literature. The primary challenge lies in the selective introduction of the benzyloxymethyl group at the C5 position of the pre-formed 6-methyluracil (B20015) ring without significant side reactions, such as N-alkylation.

However, a related synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has been reported, which involves the introduction of a benzyloxymethyl group at the N1 position. nih.gov This suggests that the direct C5-benzyloxymethylation of 6-methyluracil might be chemically challenging due to the reactivity of the nitrogen atoms in the uracil (B121893) ring.

Multi-Step Synthesis Pathways from Established Uracil Precursors

Due to the challenges of direct synthesis, multi-step pathways starting from readily available uracil precursors are the more common and well-documented approaches for obtaining this compound and its analogues. These methods offer greater control over regioselectivity and can be adapted to produce a variety of substituted uracils.

Synthesis from 6-Methyluracil Intermediates

A prevalent strategy involves the initial functionalization of 6-methyluracil at the C5 position to introduce a handle for subsequent elaboration to the benzyloxymethyl group. A key intermediate in this pathway is 5-hydroxy-6-methyluracil.

The synthesis of 6-methyluracil itself is a well-established process, often starting from ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org Once obtained, 6-methyluracil can be converted to 5-hydroxy-6-methyluracil through oxidation. One reported method involves the oxidation of 6-methyluracil with ammonium (B1175870) persulfate in an alkaline medium. google.com Another approach describes the dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracil in aqueous sulfuric acid to yield 5-hydroxy-6-methyluracil. researchgate.net

With 5-hydroxy-6-methyluracil in hand, the subsequent step would involve the introduction of the benzyl (B1604629) ether linkage. While specific literature detailing the direct O-benzylation of 5-hydroxy-6-methyluracil to yield 5-benzyloxy-6-methyluracil is scarce, general methods for the alkylation of 5-hydroxyuracils are known. For instance, the alkylation of 5-hydroxy-6-methyluracil with dimethylsulfate in aqueous-alkaline media has been used to synthesize 5-methoxy-6-methyluracil and other methylated derivatives. researchgate.net A similar approach using benzyl bromide or a related benzylating agent in the presence of a suitable base could potentially yield the desired benzyloxy derivative.

An alternative within this pathway involves the initial hydroxymethylation of 6-methyluracil to form 5-hydroxymethyl-6-methyluracil. This intermediate could then undergo O-benzylation to afford the final product.

Functionalization of Halogenated Uracil Derivatives

Another versatile multi-step approach utilizes halogenated uracil derivatives as key intermediates. The halogen atom, typically at the C5 or C6 position, serves as a leaving group for subsequent nucleophilic substitution reactions.

A plausible route to this compound involves the synthesis of a 5-halomethyl-6-methyluracil intermediate. For instance, the synthesis of 6-(chloromethyl)uracil (B101096) from 6-(hydroxymethyl)uracil (B1580794) using thionyl chloride has been reported. A similar strategy could potentially be applied to 5-hydroxymethyl-6-methyluracil. Once the 5-chloromethyl derivative is obtained, a Williamson ether synthesis with benzyl alcohol or sodium benzoxide would yield the target compound.

Furthermore, the synthesis of 1,3-bis(benzyloxymethyl)-5-bromo-6-(1-phenylbut-3-enyl)-1H-pyrimidine-2,4-dione has been documented, highlighting the utility of halogenated uracils in introducing benzyloxymethyl groups. nih.gov This suggests that a 5-bromo-6-methyluracil (B78055) derivative could be a viable precursor, where the bromine atom is displaced by a benzyloxymethyl nucleophile or undergoes a coupling reaction followed by functional group manipulation.

Regioselective Introduction of Substituents on the Uracil Core

The regioselective functionalization of the uracil ring is a critical aspect in the synthesis of specifically substituted derivatives like this compound. The electronic properties of the uracil ring, with its electron-deficient C5 and C6 positions, dictate the feasibility and outcome of various substitution reactions.

C5 Functionalization Strategies

The C5 position of the uracil ring is generally more susceptible to electrophilic attack than the C6 position. This reactivity is exploited in various functionalization strategies.

One common method is halogenation. The reaction of 6-methyluracil with reagents like N-bromosuccinimide (NBS) or chlorosulfonic acid can introduce a halogen or a sulfonyl chloride group at the C5 position, respectively. google.com These functionalized intermediates can then be used for further transformations. For instance, a 5-halo-6-methyluracil can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents. nih.gov

Direct C-H arylation at the C5 position of protected uracils has also been achieved using palladium catalysis, offering a more atom-economical approach to C-C bond formation. nih.gov While not a direct route to the target compound, this methodology showcases the potential for direct functionalization at the C5 position.

C6 Functionalization Strategies

Functionalization at the C6 position of the uracil ring is generally more challenging due to its lower reactivity compared to the C5 position. However, several strategies have been developed to achieve regioselective C6 substitution.

One approach involves the use of a directing group to guide the functionalization to the C6 position. Another strategy relies on the specific reactivity of certain reagents. For instance, it has been shown that in the palladium-catalyzed C-H arylation of 1,3-dibenzyluracil, the presence of copper(I) iodide can switch the regioselectivity from C5 to C6. nih.gov

The synthesis of 6-methyluracil itself is a classic example of C6 functionalization, where the methyl group is introduced through the condensation of urea with ethyl acetoacetate. orgsyn.org Further modifications at the C6 position often involve the use of 6-chlorouracil (B25721) derivatives, where the chlorine atom can be displaced by various nucleophiles. conicet.gov.ar

N1 and N3 Alkylation and Derivatization

The alkylation and derivatization of the N1 and N3 positions of the uracil ring are crucial for developing new analogues with diverse biological activities. The presence of a substituent at the 6-position of the pyrimidine (B1678525) ring can influence the regioselectivity of these reactions. researchgate.net

The direct alkylation of uracil derivatives can lead to a mixture of N1 and N3 substituted products, with the reaction conditions playing a significant role in determining the outcome. researchgate.net For example, reactions with an excess of α,ω-dibromoalkanes can lead to the formation of N1-(ω-bromoalkyl)uracil derivatives in good yields. researchgate.net The use of silylated uracil derivatives in condensation reactions with highly reactive alkylating agents like allyl bromide or benzyl bromide also represents a viable route for N-substitution. researchgate.net

General methods for the synthesis of N-alkylated derivatives of 5-fluorouracil (B62378) have also been described, highlighting the broader applicability of these alkylation strategies within the pyrimidine family. nih.gov These alkylated derivatives are often designed as latent forms of the parent compound. nih.gov

Novel Synthetic Transformations in Benzyloxymethyluracil Chemistry

To expand the chemical space around the this compound core, researchers have explored various novel synthetic transformations, including multicomponent reactions and palladium-catalyzed coupling reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.combeilstein-journals.org This approach offers significant advantages in terms of synthetic efficiency and diversity-oriented synthesis. nih.gov

Several classic MCRs, such as the Biginelli and Hantzsch reactions, are well-established for the synthesis of heterocyclic compounds, including dihydropyrimidinones, which are structurally related to uracil. tcichemicals.com The Biginelli reaction, for example, involves the acid-catalyzed condensation of a β-keto ester, an aromatic aldehyde, and a urea or thiourea. tcichemicals.com

Isocyanide-based multicomponent reactions (IMCRs), like the Passerini and Ugi reactions, are particularly powerful for generating diverse molecular scaffolds. organic-chemistry.orgnih.gov These reactions allow for the incorporation of a wide range of functional groups, making them highly suitable for the synthesis of libraries of potential bioactive compounds. nih.gov The principles of MCRs can be applied to the derivatization of the this compound scaffold, potentially by incorporating reactive functional groups that can participate in such transformations.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govcem.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been widely employed to modify heterocyclic systems. nih.gov

These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nih.gov For uracil derivatives, this could involve the introduction of aryl, vinyl, or alkynyl groups at specific positions on the pyrimidine ring or on substituents like the benzyloxymethyl group. The development of highly active and reusable palladium catalysts, such as those supported on metal-organic frameworks (MOFs) or nanoparticles, has further enhanced the utility of these reactions. nih.govrsc.org

Recent advances have focused on C-H activation, allowing for the direct functionalization of C-H bonds, thus avoiding the need for pre-functionalized starting materials. dntb.gov.ua This strategy has been successfully applied to the cross-coupling of furan (B31954) and thiophene (B33073) derivatives with aryl bromides. dntb.gov.ua A similar approach could be envisioned for the direct arylation of the methyl group or other positions on the this compound core.

The Suzuki-Miyaura cross-coupling has been reported for C(sp3)-C(sp2) bond formation, for instance, in the reaction of α-(trifluoromethyl)benzyl tosylates with aryl boronic acids, demonstrating the potential for coupling at benzylic positions. researchgate.net

Alternative Synthetic Routes and Yield Optimization

The development of alternative and more efficient synthetic routes to 6-methyluracil and its derivatives is an ongoing area of research. nih.gov One reported method for the synthesis of 6-methyluracil-5-sulfochloride involves the reaction of 6-methyluracil with chlorosulfonic acid and thionyl chloride in the presence of a catalytic amount of DMF, achieving yields of 85-90%. google.com

The synthesis of various 5- and 6-substituted uracil derivatives has been extensively reviewed, with methods for introducing a wide range of functional groups at these positions. conicet.gov.ar These include halogenation, as well as the formation of carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar

Optimization of reaction conditions is crucial for maximizing yields and selectivity. For instance, in palladium-catalyzed reactions, the choice of catalyst, base, solvent, and temperature can significantly impact the outcome. dntb.gov.ua Microwave-assisted synthesis has emerged as a technique to accelerate reaction times and improve yields in various coupling reactions. cem.com

The synthesis of complex drug molecules often involves multi-step sequences, and the development of efficient and scalable routes is a primary focus. beilstein-journals.org The principles of green chemistry, such as minimizing waste and using environmentally benign reagents, are also increasingly important considerations in synthetic design. cem.com

Chemical Reactivity and Mechanistic Transformations of 5 Benzyloxymethyl 6 Methyluracil Systems

Tautomerism and Isomeric Equilibria in Uracil (B121893) Derivatives

Uracil and its derivatives, including 5-Benzyloxymethyl-6-methyluracil, can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The most common forms are the diketo, keto-enol, and dienol forms.

The relative stability of these tautomers is influenced by factors such as the nature and position of substituents on the pyrimidine (B1678525) ring, as well as the surrounding solvent environment. nih.gov For 6-methyluracil (B20015), a close analog of the title compound, quantum chemical calculations have shown the diketo form to be the most energetically stable. nih.gov However, in solution or the gas phase, an equilibrium between the different tautomeric forms is expected. nih.gov

The presence of substituents at the C5 and C6 positions can significantly impact the tautomeric equilibrium. For instance, electron-withdrawing groups at the C5 position can stabilize the dienol form through intramolecular hydrogen bonding. nih.gov Conversely, the methyl group at C6 and the benzyloxymethyl group at C5 in this compound are expected to influence the electron distribution within the pyrimidine ring, thereby affecting the relative stabilities of the tautomers.

| Tautomeric Form | General Structural Features | Relative Stability (General Trend for Uracils) |

| Diketo | Carbonyl groups at C2 and C4 | Generally the most stable form |

| Keto-enol | One carbonyl and one hydroxyl group | Less stable than the diketo form |

| Dienol | Two hydroxyl groups at C2 and C4 | Generally the least stable form |

Reactions Involving the Pyrimidine Ring System

The pyrimidine ring in this compound is susceptible to a variety of transformations, including oxidation, nucleophilic substitution, and halogenation/dehalogenation reactions.

The pyrimidine ring can undergo oxidation at various positions. For example, the oxidation of 5-hydroxy-6-methyluracil with molecular oxygen in an aqueous alkaline solution leads to the formation of a product with a p-quinonoid structure. researchgate.net This indicates that the C5 and C6 positions are reactive towards oxidation. The double bond between C5 and C6 can be oxidized, leading to the formation of dihydropyrimidines. umich.edu

Nucleophilic attack on the pyrimidine ring of uracil derivatives typically occurs at the C6 position. umich.edu This is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups. The general mechanism involves the initial addition of a nucleophile to the C6 position, followed by subsequent steps that can lead to either substitution or ring-opening. umich.edu The nature of the substituent at the C5 position can influence the susceptibility of the C6 position to nucleophilic attack.

The pyrimidine ring can be halogenated, most commonly at the C5 position. However, the presence of the benzyloxymethyl group at this position in the title compound would direct halogenation to other available sites on the ring, or potentially on the methyl group at C6, depending on the reaction conditions. Dehalogenation of halogenated uracils can also be achieved through various methods, restoring the original pyrimidine structure.

Reactivity of the Benzyloxymethyl Moiety

The benzyloxymethyl group at the C5 position serves as a protective group for the hydroxymethyl functionality. Its reactivity is primarily centered around its cleavage to deprotect the underlying group.

The benzyloxymethyl group is a commonly used protecting group in organic synthesis due to its relative stability and the various methods available for its removal. Cleavage of the benzyl (B1604629) ether linkage can be achieved through several methods, including:

Hydrogenolysis: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a mild and efficient method for debenzylation.

Acidic Hydrolysis: Treatment with strong acids can cleave the benzyl ether, but this method may not be suitable for acid-sensitive substrates.

Oxidative Cleavage: Certain oxidizing agents can be used to remove the benzyl group.

| Deprotection Method | Reagents | General Conditions |

| Hydrogenolysis | H₂, Pd/C | Room temperature or slightly elevated temperature |

| Acidic Hydrolysis | Strong acids (e.g., HBr, HCl) | Varies depending on acid strength and substrate |

| Lewis Acid Catalysis | Lewis acids (e.g., BBr₃) | Low temperatures |

Further Functionalization of the Benzyloxymethyl Group

The benzyloxymethyl group at the C5 position of the uracil ring serves as a versatile handle for introducing a variety of other functionalities. The primary transformation involves the cleavage of the benzyl ether to unveil a hydroxymethyl group, which can then be further modified.

A common and efficient method for the debenzylation of benzyl ethers is catalytic hydrogenolysis. youtube.comorganic-chemistry.org This reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comorganic-chemistry.org The process, known as hydrogenolysis, involves the cleavage of the C-O bond of the ether, resulting in the formation of the corresponding alcohol and toluene (B28343) as a byproduct. youtube.com These reactions are generally clean and proceed in high yields under mild conditions. youtube.com

Alternatively, Lewis acids can be employed for the selective cleavage of benzyl ethers. A notable example is the use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent allows for efficient debenzylation under mild conditions and demonstrates a high degree of functional group tolerance, leaving other protecting groups like silyl (B83357) ethers intact. organic-chemistry.org

Once the 5-hydroxymethyl-6-methyluracil is obtained, the newly formed hydroxyl group can undergo further reactions. These include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (5-formyl-6-methyluracil) or a carboxylic acid (6-methylorotic acid). 5-Formyluracil is a known mutagenic compound formed from the oxidation of the thymine (B56734) methyl group in DNA. researchgate.net

Etherification: The hydroxyl group can be alkylated to form different ether derivatives. rsc.orgresearchgate.net This can be achieved through various methods, including the Williamson ether synthesis.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, to produce 5-halomethyl-6-methyluracil derivatives. These halogenated compounds are valuable intermediates for further nucleophilic substitution reactions.

Below is a table summarizing the key transformations of the benzyloxymethyl group.

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | H₂, Pd/C | 5-Hydroxymethyl-6-methyluracil | Debenzylation |

| This compound | BCl₃·SMe₂ | 5-Hydroxymethyl-6-methyluracil | Debenzylation |

| 5-Hydroxymethyl-6-methyluracil | Oxidizing Agent (e.g., MnO₂) | 5-Formyl-6-methyluracil | Oxidation |

| 5-Hydroxymethyl-6-methyluracil | Alkyl Halide, Base | 5-Alkoxymethyl-6-methyluracil | Etherification |

| 5-Hydroxymethyl-6-methyluracil | Halogenating Agent (e.g., SOCl₂) | 5-Chloromethyl-6-methyluracil | Halogenation |

Photochemical Behavior of Uracil Derivatives

The uracil ring system is a chromophore that absorbs ultraviolet (UV) light. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The fate of this excited state molecule can include various photochemical reactions, such as dimerization, hydration, and rearrangements, or it can return to the ground state via non-radiative decay or fluorescence.

The nature and position of substituents on the uracil ring can significantly influence its photochemical reactivity. For instance, the introduction of an alkyl group at the C5 position can alter the excited-state lifetime and the preferred decay pathways. While no direct data exists for this compound, studies on other 5-substituted uracils can offer a comparative perspective.

It is important to note that the benzyl group itself is a chromophore and its presence could lead to intramolecular energy transfer processes or distinct photochemical reactions involving the benzylic C-H bonds. However, without specific experimental data, any discussion on the precise photochemical behavior of this compound remains speculative. Further research is required to elucidate the specific photochemical pathways and photostability of this particular compound.

Molecular Interactions and Preclinical Biological Activities of 5 Benzyloxymethyl 6 Methyluracil and Analogues

Enzyme Inhibition Profiles in Biochemical Systems

The interaction of 5-Benzyloxymethyl-6-methyluracil and its analogues with various enzymes is a key determinant of their potential biological activity. Research has explored their inhibitory effects on several key viral and human enzymes.

Inhibition of Viral Reverse Transcriptases (e.g., HIV-1 RT)

Derivatives of uracil (B121893) have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus type 1 (HIV-1). A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives, which share structural similarities with this compound, have been synthesized and shown to inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov These compounds demonstrated a resistance profile similar to that of first-generation NNRTIs. nih.gov

Further structure-activity relationship (SAR) studies on 1-alkoxymethyl-5-alkyl-6-naphthylmethyl uracils, another class of analogues, have provided insights into the structural requirements for potent anti-HIV-1 activity. For instance, the compound 1-benzyloxymethyl-5-ethyl-6-(1-naphthylmethyl)thymine was found to be a highly potent inhibitor of HIV-1 RT. nih.gov The introduction of two methyl groups on the C-6 aromatic ring of some 1-[(2-benzyloxyl/alkoxyl)methyl]-5-halo-6-aryluracils led to comparable antiviral activity against wild-type HIV-1 and enhanced effectiveness against NNRTI-resistant strains. nih.gov These findings suggest that the benzyloxy group, a key feature of this compound, can be a crucial component in achieving potent HIV-1 RT inhibition. nih.govnih.gov

Interaction with Uridine (B1682114) Phosphorylase

Uridine phosphorylase (UPase) is an enzyme that plays a role in the catabolism of uridine. Inhibitors of this enzyme are of interest for their potential to modulate the metabolism of certain chemotherapeutic agents. While direct studies on this compound are not prevalent, research on related 6-substituted uracil analogues has been conducted. For example, a study on various 6-substituted and 5,6-disubstituted uridine derivatives found that most were weak substrates for Escherichia coli pyrimidine (B1678525) nucleoside phosphorylase. acs.org However, selectivity is a key aspect, as demonstrated by 6-(2-aminoethyl)amino-5-chlorouracil, which was a potent and selective inhibitor of thymidine (B127349) phosphorylase but did not inhibit uridine phosphorylase at concentrations up to 1 mM. nih.gov

Impact on Thymidylate Synthase Activity

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. While some uracil analogues, most notably 5-fluorouracil (B62378), are well-known inhibitors of thymidylate synthase, there is currently a lack of specific research data on the direct inhibitory activity of this compound or its close structural analogues on this enzyme. The mechanism of action of 5-fluorouracil involves its metabolic conversion to a fraudulent nucleotide that covalently binds to and inactivates TS. The structural characteristics of this compound differ significantly from those of clinically established TS inhibitors.

Inhibition of Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Recent studies have highlighted the potential of 6-methyluracil (B20015) derivatives as inhibitors of cholinesterase enzymes, which are therapeutic targets in neurodegenerative diseases like Alzheimer's. Novel 6-methyluracil derivatives have been synthesized and shown to be mixed-type reversible inhibitors of cholinesterases. nih.gov Some of these compounds exhibit remarkable selectivity for human acetylcholinesterase (hAChE) over human butyrylcholinesterase (hBuChE), with inhibitory potencies in the nanomolar range. nih.gov Molecular modeling studies suggest that these compounds can act as bifunctional inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE. nih.gov While these findings establish the 6-methyluracil core as a promising scaffold for cholinesterase inhibitors, the specific contribution of the 5-benzyloxymethyl substituent to this activity requires further investigation.

Antiviral Activities in In Vitro Cellular Models (Non-Human)

The preclinical evaluation of this compound analogues has included testing their efficacy against viral replication in cell-based assays.

Activity against HIV-1 Strains

In line with their inhibitory effects on HIV-1 RT in biochemical assays, several analogues of this compound have demonstrated antiviral activity in cellular models. A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives exhibited anti-HIV-1 activity in MT-4 cell cultures. nih.gov

Furthermore, extensive SAR studies on 1-alkoxymethyl-5-alkyl-6-naphthylmethyl uracils revealed potent anti-HIV-1 activity in both MT-4 and CEM cell lines. nih.gov Notably, 1-benzyloxymethyl-5-ethyl-6-(1-naphthylmethyl)thymine showed significant potency in these cellular assays. nih.gov Similarly, a series of 1-[(2-benzyloxyl/alkoxyl)methyl]-5-halo-6-aryluracils displayed highly potent anti-HIV-1 activity against both wild-type and NNRTI-resistant HIV-1 strains. nih.gov These results underscore the potential of the this compound scaffold in the development of novel anti-HIV agents.

Inhibition of Herpes Simplex Virus

Currently, there is a lack of specific research data on the direct inhibitory activity of this compound or its close analogues against the Herpes Simplex Virus (HSV). However, the broader class of uracil derivatives has been a source of anti-HSV compounds.

It is important to note that the development of resistance to conventional antiviral drugs for HSV, such as acyclovir, necessitates the exploration of new therapeutic avenues. nih.gov Natural products and their derivatives are being investigated as a promising source of novel antiherpetic agents. nih.gov

While direct evidence is absent for the target compound, the general field of uracil analogues continues to be an area of interest in the search for new and effective treatments for Herpes Simplex Virus infections.

Antimicrobial and Antifungal Investigations in Preclinical Settings

The antimicrobial and antifungal potential of this compound and its analogues has been explored in various preclinical studies, revealing a spectrum of activity against different pathogens.

While specific data on this compound is limited, research on structurally related compounds provides valuable insights. For instance, a study on bis-5-methylbenzimidazole compounds, which share a methylated heterocyclic core, demonstrated in vitro antifungal activity against Candida albicans and Candida tropicalis. nih.gov Most of the tested compounds exhibited antifungal effects, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 800 mg/L. nih.gov Similarly, transition metal complexes with pyridine (B92270) moieties have shown promising antifungal activity against Candida albicans, with some complexes exhibiting MIC values comparable to the standard antifungal drug fluconazole. mdpi.com

In the realm of antibacterial research, a new series of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. These compounds displayed a broad spectrum of antibacterial activity.

The following table summarizes the antimicrobial activity of some of these related compounds:

| Compound Class | Test Organism | Activity |

| bis-5-methylbenzimidazole | Candida albicans, Candida tropicalis | Antifungal (MIC: 25-800 mg/L) nih.gov |

| Pyridine-containing metal complexes | Candida albicans | Antifungal (MIC: 8 µg/mL for some complexes) mdpi.com |

These findings suggest that the uracil scaffold and its derivatives are a promising area for the discovery of new antimicrobial and antifungal agents. Further investigation into this compound and its direct analogues is warranted to determine their specific spectrum of activity.

Antioxidant and Immunomodulatory Effects in Biochemical Assays

Uracil derivatives have been investigated for their potential antioxidant and immunomodulatory properties in various biochemical assays. While direct studies on this compound are not extensively documented, research on its structural analogues provides significant insights into these activities.

Antioxidant Effects:

The core structure of 6-methyluracil has been associated with antioxidant properties. For instance, 5-amino-6-methyluracil has been identified as a promising pyrimidine antioxidant. nih.gov Another related compound, 5-hydroxy-6-methyluracil, has demonstrated its efficacy as a scavenger of peroxyl radicals. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. The antioxidant potential of various compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.net

The antioxidant activity of 5-alkoxymethyl-6-chromanols, which share an alkoxymethyl substituent, has also been studied. These compounds were found to be excellent antioxidants, with their efficacy being directly proportional to their rate of reaction with free radicals like DPPH. nih.gov The presence of multiple hydroxyl groups and their steric arrangement in molecules like methylbenzenediol derivatives can also contribute to their antioxidant capacity. researchgate.net

Immunomodulatory Effects:

The uracil nucleus is also implicated in immunomodulatory activities. Immunomodulators can be categorized as immunostimulants, immunoadjuvants, or immunosuppressants, and they play a crucial role in managing various diseases. nih.gov 6-Methyluracil itself has been shown to have immunomodulatory effects. For example, in vitro studies on immortalized lung cells demonstrated that certain 6-substituted uracil derivatives, such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784), exhibited high proliferative activity, suggesting a potential role in tissue regeneration. jppres.com

The immunomodulatory effects of compounds can be assessed through various assays, including their impact on lymphocyte proliferation and cytokine production. nih.gov For example, levamisole, another immunomodulatory agent, has been shown to augment the proliferative response of lymphocytes to antigens. nih.gov

The collective evidence from studies on related uracil derivatives suggests that this compound may possess both antioxidant and immunomodulatory properties, making it a candidate for further investigation in these areas.

Interactions with Nucleic Acids: DNA and RNA Binding Studies

Uracil is a fundamental component of RNA, and its analogue, thymine (B56734) (5-methyluracil), is a key component of DNA. nih.gov The structural similarity of uracil derivatives to these natural nucleobases allows them to interfere with nucleic acid metabolism and function. For instance, the introduction of certain modifications to the uracil ring can disrupt the synthesis of thymidine triphosphate, a necessary precursor for DNA synthesis. researchgate.net Furthermore, during RNA synthesis, transcriptional enzymes may mistakenly incorporate modified uracil analogues instead of uridine triphosphate, leading to interference with both RNA and subsequent protein synthesis. researchgate.net

Studies on 6-methyluracil have indicated its potential to influence DNA synthesis. One study showed that 6-methyluracil, as part of a complex, significantly increased the in vitro incorporation of radiolabeled thymidine into the DNA of bone marrow cells. mdpi.com This suggests a stimulatory effect on DNA synthesis under certain conditions.

The binding of small molecules to DNA can occur through various modes, including covalent binding and hydrogen bonding. The specific binding site on the DNA molecule, such as the N7 atom of guanine (B1146940) bases, is often a key determinant of the drug's mechanism of action. mdpi.com While direct evidence for this compound is lacking, the established role of the uracil scaffold in nucleic acid interactions suggests that it could potentially bind to DNA or RNA, thereby influencing cellular processes. Further research is needed to elucidate the specific nature and consequences of such interactions.

Other Biological Targets and Mechanisms of Action at the Molecular Level

Beyond their antiviral and potential antimicrobial activities, analogues of this compound have been identified as potent inhibitors of other key biological targets, most notably HIV-1 reverse transcriptase.

A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were synthesized and evaluated for their anti-HIV-1 activity. These compounds were found to inhibit the HIV-1 reverse transcriptase enzyme at micromolar and submicromolar concentrations. nih.gov This inhibitory action translated to effective anti-HIV-1 activity in MT-4 cell cultures. The resistance profile of these compounds was similar to that of first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

The dual activity of these 1,6-bis[(benzyloxy)methyl]uracil derivatives against both HIV-1 and the influenza H1N1 virus makes them particularly interesting from a drug development perspective. nih.gov The ability to target multiple viruses with a single class of compounds could have significant therapeutic implications.

The core structure of 6-methyluracil has also been investigated for its effects on cellular regeneration. In vitro studies have shown that certain 6-substituted uracil derivatives can stimulate the proliferation of immortalized lung epithelial cells. jppres.com Specifically, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil demonstrated a high level of cell proliferation, suggesting a potential for these compounds to be developed into drugs that accelerate lung regeneration. jppres.com

Furthermore, the polymorphism of 6-methyluracil has been studied, revealing that different crystalline forms of the compound can be formed. nih.gov While the biological activity of these different polymorphic forms has not been definitively confirmed by experimental data, it is an area of ongoing interest in pharmaceutical sciences. nih.gov

Structure Activity Relationship Sar Studies for 5 Benzyloxymethyl 6 Methyluracil Analogues

Impact of Substitutions on Biological Activity at C5

The C5 position of the uracil (B121893) ring is a critical site for modification, and substitutions at this position have been shown to profoundly impact the biological profile of uracil derivatives. nih.govmdpi.com Research has demonstrated that the introduction of various substituents at C5 can modulate antiviral and antitumor activities. nih.gov For instance, the well-known anticancer drug 5-fluorouracil (B62378) highlights the therapeutic potential of C5-substituted uracils. conicet.gov.armdpi.com

In the context of 5-benzyloxymethyl-6-methyluracil analogues, the nature of the substituent at the C5 position plays a pivotal role in determining their interaction with biological targets. Studies on various 5-substituted uracil derivatives have shown that both the electronic properties and the steric bulk of the substituent are important for activity. For example, the introduction of alkyl or cycloalkyl groups at the C5 position has been explored in the synthesis of 2'-deoxyuridine (B118206) analogues. tandfonline.com

The biological activity of 5-substituted pyrimidine (B1678525) nucleosides has been widely investigated, revealing that these compounds can act as inhibitors of viral replication and cell proliferation. mdpi.com The mechanism often involves the inhibition of key enzymes such as thymidine (B127349) phosphorylase. nih.gov The inhibitory potency is sensitive to the nature of the C5-substituent.

Table 1: Impact of C5-Substitutions on Biological Activity

| C5-Substituent | Target | Biological Activity |

| Fluorine | Thymidylate Synthase | Anticancer |

| Alkyl/Cycloalkyl | Viral Polymerases | Antiviral |

| Arylamino/Aryloxy | Various | Antiviral, Antibacterial |

This table provides a generalized summary of the impact of C5-substitutions on the biological activity of uracil derivatives based on published research.

Influence of Modifications at C6 on Molecular Efficacy

The C6 position of the uracil ring, while less commonly modified than C5, also presents opportunities for modulating biological activity. conicet.gov.arsemanticscholar.org Modifications at this position can influence the conformational preferences of the molecule and its interactions with target enzymes or receptors. acs.org

Studies on 6-substituted uracil derivatives have revealed that the size and nature of the substituent at C6 can significantly affect their biological properties. For instance, research on 6-substituted uracils has demonstrated their potential to stimulate cell proliferation, suggesting applications in regenerative medicine. jppres.comresearchgate.net A study on various 6-substituted uracil derivatives, including those with methyl and cyclopropyl (B3062369) groups, showed that these modifications influence the maximum tolerated dose and proliferative activity in lung epithelial cells. jppres.comresearchgate.net

Table 2: Influence of C6-Modifications on Biological Activity

| C6-Substituent | Effect on Biological System |

| Methyl | Baseline for comparison |

| Isobutyl/Propyl | Investigated for anticancer activity |

| Cyclopropyl | Showed high proliferative activity in vitro |

This table summarizes findings from studies on 6-substituted uracil derivatives, indicating the influence of different substituents on their biological effects.

Role of N1 and N3 Substituents in Bioactivity Modulation

Alkylation or arylation at the N1 and N3 positions has been a common strategy in the development of uracil-based therapeutic agents. mdpi.com For example, N1-substituted uracil derivatives have been investigated as non-nucleoside inhibitors of viral reverse transcriptase. mdpi.com The introduction of a benzyl (B1604629) group at the N1 position, as seen in some antiviral compounds, highlights the importance of this modification. mdpi.com Similarly, modifications at the N3 position can also modulate the biological activity.

In the case of this compound analogues, the presence and nature of substituents at the N1 and N3 positions are crucial. The ability of these positions to act as hydrogen bond donors or acceptors is critical for the recognition by and binding to target enzymes. First principles calculations have been used to predict the ionization constants (pKa values) of 5-substituted uracils, which are influenced by the electronic effects of substituents and affect base pairing. caltech.edu

Table 3: Role of N1 and N3-Substituents in Bioactivity

| Position | Type of Substituent | Influence on Bioactivity |

| N1 | Alkyl, Benzyl | Modulates antiviral activity |

| N3 | Methyl | Affects cell proliferation |

| N1, N3 | Unsubstituted | Potential for hydrogen bonding |

This table illustrates the general roles of N1 and N3 substituents in modulating the bioactivity of uracil derivatives based on existing literature.

Conformational and Steric Effects of the Benzyloxymethyl Group

The benzyloxymethyl group at the C5 position of this compound is a significant structural feature that imparts specific conformational and steric properties to the molecule. This group's flexibility and size can influence how the molecule fits into the active site of a target enzyme.

The benzyloxy moiety provides a large, hydrophobic surface that can engage in favorable interactions with hydrophobic pockets in a protein. The rotational freedom around the various single bonds within the benzyloxymethyl group allows it to adopt different conformations, which can be crucial for optimal binding. The ether linkage provides a degree of flexibility, allowing the benzyl group to orient itself in a way that maximizes favorable interactions.

NMR studies on related nucleoside analogues have been instrumental in determining their preferred conformations in solution, including the orientation of substituents relative to the sugar and base moieties. nih.gov These conformational preferences can have a direct impact on biological activity. For instance, the anti or syn conformation of the nucleobase relative to the sugar ring in nucleoside analogues is a key determinant of their ability to be recognized by polymerases. tandfonline.com While this compound is not a nucleoside, the conformational flexibility of the benzyloxymethyl group plays a similar role in its interaction with protein targets.

Table 4: Conformational and Steric Considerations

| Structural Feature | Conformational Aspect | Potential Impact on Activity |

| Benzyloxymethyl group | Rotational freedom | Can adopt multiple conformations for optimal binding |

| Benzyl ring | Hydrophobicity and size | Favorable interactions with hydrophobic pockets |

| Ether linkage | Flexibility | Allows for optimal orientation of the benzyl group |

This table outlines the key conformational and steric effects of the benzyloxymethyl group and their potential implications for the biological activity of the parent compound and its analogues.

Computational and Theoretical Studies of 5 Benzyloxymethyl 6 Methyluracil

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular geometry, electronic structure, and reactivity.

Analysis of Molecular Geometry and Electronic Structure

Quantum chemical calculations for uracil (B121893) and its derivatives, such as 6-methyluracil (B20015), have established that the diketo tautomeric form is the most stable. nih.govacs.org It is therefore highly probable that 5-Benzyloxymethyl-6-methyluracil also exists predominantly in the diketo form. The molecular geometry, including bond lengths, bond angles, and dihedral angles, can be optimized using computational methods. For instance, in studies of 6-methyluracil, a combination of experimental techniques like X-ray diffraction and quantum chemical calculations have been used to determine its molecular and crystal structure. nih.govacs.org DFT calculations, particularly at the B3LYP/6-311++G** level of theory, have been effectively used to study the geometries of uracil and its derivatives. nih.gov For this compound, we would expect a planar uracil ring, with the benzyloxymethyl and methyl groups introducing specific steric and electronic effects that would subtly alter the bond lengths and angles compared to unsubstituted uracil.

HOMO and LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For uracil derivatives, the HOMO is typically located over the pyrimidine (B1678525) ring, while the LUMO is also centered on the ring but with contributions from the carbonyl groups. The introduction of a benzyloxymethyl group at the 5-position and a methyl group at the 6-position would be expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted uracil. The LUMO energy might also be affected, leading to a potentially smaller HOMO-LUMO gap, which would suggest higher reactivity.

Table 1: Representative HOMO-LUMO Energy Values for Uracil Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Uracil | -6.5 | -0.5 | 6.0 |

| 6-Methyluracil | -6.3 | -0.4 | 5.9 |

| 5-Nitrouracil | -7.2 | -2.1 | 5.1 |

Note: These are illustrative values and the actual calculated values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and interactions between orbitals. It helps in understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

For this compound, NBO analysis would likely reveal strong intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl groups. The interaction between the benzyloxymethyl group and the uracil ring would also be of interest, potentially revealing stabilizing hyperconjugative interactions. In studies of 6-methyluracil, the formation of centrosymmetric dimers through N–H···O hydrogen bonds is a key structural feature in its polymorphic forms. nih.govacs.orglabeyond.comnih.govacs.org

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MESP map would be expected to show negative potential around the carbonyl oxygen atoms and the oxygen of the benzyloxymethyl group, indicating these as sites for electrophilic interaction. The hydrogen atoms attached to the nitrogen atoms of the uracil ring would exhibit positive potential, making them likely sites for nucleophilic attack or hydrogen bonding.

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While no specific molecular docking studies for this compound are reported, research on other uracil derivatives provides a template for how such studies could be conducted. For instance, molecular docking of a ruthenium(III)–pyrimidine Schiff base complex with DNA and caspase 3 has been performed to understand its anticancer activity. mdpi.com

For this compound, molecular docking simulations could be employed to investigate its potential interactions with various biological targets, such as enzymes involved in nucleotide metabolism or proteins where uracil recognition is important. The docking analysis would reveal the binding mode, binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of its behavior over time. MD simulations are crucial for understanding the stability of the binding, conformational changes in the protein and ligand, and the role of solvent molecules in the binding process. nih.gov

Studies on the bacterial UraA H+-uracil symporter have utilized multiscale MD simulations to investigate the transporter's dynamics in a lipid bilayer. youtube.comresearchgate.net These simulations revealed a closed state of the transporter in the absence of uracil and identified specific interactions with lipids. youtube.com A general protocol for preparing and running MD simulations of protein-drug complexes has also been described, highlighting its broad applicability. nih.gov

For a complex of this compound with a target protein, MD simulations could be used to:

Assess the stability of the docked pose over time.

Analyze the flexibility of the ligand and the protein upon binding.

Calculate the binding free energy to provide a more accurate estimation of the binding affinity.

Identify key residues that are critical for the binding and stability of the complex.

These simulations would provide a more comprehensive understanding of the binding mechanism at an atomic level, complementing the static picture provided by molecular docking. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic parameters.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are crucial for the structural elucidation of this compound. These calculations are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process involves optimizing the molecular geometry to a minimum energy state, followed by frequency calculations. nih.gov The predicted vibrational modes can be assigned to specific functional groups within the molecule, such as the C=O stretching of the uracil ring, N-H bending, C-O-C stretching of the benzyloxy group, and various vibrations of the aromatic ring. For instance, a study on 5-chlorouracil (B11105) utilized DFT calculations to analyze its fundamental vibrational modes. nih.gov By comparing the computed spectrum with experimental data, a detailed understanding of the molecule's vibrational behavior can be achieved.

Below is an illustrative data table of predicted vibrational frequencies for key functional groups in this compound, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Uracil Ring | C=O Asymmetric Stretch | 1725 |

| Uracil Ring | C=O Symmetric Stretch | 1680 |

| Uracil Ring | N-H Stretch | 3400 |

| Benzyl (B1604629) Group | C-H Aromatic Stretch | 3100-3000 |

| Benzyl Group | C=C Aromatic Stretch | 1600, 1450 |

| Ether Linkage | C-O-C Asymmetric Stretch | 1250 |

| Methyl Group | C-H Asymmetric Stretch | 2960 |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. uncw.edumdpi.com These calculations provide theoretical chemical shift values that can be correlated with experimental spectra to assign specific signals to the various nuclei in this compound. nih.govarxiv.org The accuracy of these predictions has been significantly enhanced by the development of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.govarxiv.orgescholarship.org For a molecule like this compound, theoretical predictions would help in assigning the protons and carbons of the uracil ring, the methyl group, the methylene (B1212753) bridge, and the benzyl group.

An example of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. These values are hypothetical but representative of what would be expected from such calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C2 (Uracil) | 151.5 | - | - |

| C4 (Uracil) | 164.0 | - | - |

| C5 (Uracil) | 110.0 | - | - |

| C6 (Uracil) | 145.0 | - | - |

| CH₃ (on C6) | 12.0 | H | 2.15 |

| CH₂ (on C5) | 68.0 | H | 4.50 |

| CH₂ (Benzyl) | 72.0 | H | 5.10 |

| C (ipso, Benzyl) | 138.0 | - | - |

| C (ortho, Benzyl) | 128.5 | H | 7.35 |

| C (meta, Benzyl) | 128.0 | H | 7.30 |

| C (para, Benzyl) | 127.8 | H | 7.25 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, a detailed picture of the intermolecular contacts can be obtained. nih.gov

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions that stabilize its crystal structure. The d_norm map is particularly informative, where red spots indicate close contacts, such as hydrogen bonds, white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts. nih.gov

Given the structure of this compound, the primary intermolecular interactions expected to be observed through Hirshfeld analysis are:

N-H···O Hydrogen Bonds: Strong hydrogen bonds between the N-H groups of the uracil ring and the carbonyl oxygen atoms of neighboring molecules are anticipated to be the most significant interactions, appearing as prominent red regions on the d_norm surface.

C-H···O Interactions: Weaker hydrogen bonds involving the various C-H groups (methyl, methylene, and aromatic) and the carbonyl oxygens would also contribute to the crystal packing.

π-π Stacking: The presence of the benzyl group and the uracil ring suggests the possibility of π-π stacking interactions between the aromatic systems of adjacent molecules. These would be visualized on the shape index surface as adjacent red and blue triangles. nih.gov

H···H Contacts: A significant portion of the surface would be associated with van der Waals H···H contacts, which are ubiquitous in organic crystals. researchgate.netresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

A hypothetical breakdown of the intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis, is presented below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.0 |

| O···H / H···O | 30.0 |

| C···H / H···C | 15.0 |

| N···H / H···N | 5.0 |

| C···C | 3.0 |

| Other | 2.0 |

This analysis provides valuable insights into the forces that govern the crystal packing of this compound, which are crucial for understanding its solid-state properties.

Advanced Analytical Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide a wealth of information regarding the molecular framework and functional groups present in 5-Benzyloxymethyl-6-methyluracil. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of this compound would be expected to show distinct signals for each unique proton in the molecule. The benzylic protons of the protecting group, the aromatic protons of the phenyl ring, the methyl protons at the 6-position of the uracil (B121893) ring, and the methylene (B1212753) protons of the benzyloxymethyl group would all resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal neighboring proton-proton couplings, further confirming the connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbons, the olefinic carbons of the uracil ring, the carbons of the benzyl (B1604629) group, and the methyl carbon would all appear in their expected regions, providing a carbon fingerprint of the molecule.

¹⁵N NMR , although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insights into the electronic environment of the nitrogen atoms within the uracil ring. The chemical shifts of the two nitrogen atoms would confirm their involvement in the heterocyclic structure.

| ¹H NMR (Predicted) Chemical Shifts (ppm) | ¹³C NMR (Predicted) Chemical Shifts (ppm) |

| Phenyl-H | Phenyl-C |

| Benzyl-CH₂ | Benzyl-CH₂ |

| 5-CH₂-O | 5-CH₂-O |

| 6-CH₃ | 6-CH₃ |

| N1-H | C2 (C=O) |

| N3-H | C4 (C=O) |

| C5 | |

| C6 |

Note: Actual chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations of the uracil ring, the C=O stretching of the two carbonyl groups, C=C stretching of the pyrimidine (B1678525) ring, and the C-O-C stretching of the ether linkage. The aromatic C-H and C=C stretching vibrations of the benzyl group would also be prominent.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C bonds of the aromatic and uracil rings.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| N-H Stretch | 3400-3100 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch | 1750-1650 |

| C=C Stretch (Aromatic/Uracil) | 1600-1450 |

| C-O-C Stretch | 1150-1085 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The uracil ring, being a conjugated system, is expected to exhibit strong absorption in the ultraviolet region. The position of the maximum absorption (λmax) is sensitive to the substitution pattern on the ring and the solvent used. This technique is often used to determine the concentration of the compound in solution, following the Beer-Lambert law.

Mass Spectrometry (LC-MS, EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) would likely lead to extensive fragmentation of this compound. The molecular ion peak (M⁺) would confirm the molecular weight. Characteristic fragment ions would be expected from the loss of the benzyl group, the benzyloxy group, and other cleavages within the molecule, providing a fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for obtaining molecular weight information using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in less fragmentation and a prominent protonated molecule [M+H]⁺ or other adducts.

| Ion | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |

| [M - C₇H₇]⁺ | Loss of the benzyl group |

| [M - C₇H₇O]⁺ | Loss of the benzyloxy group |

X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism Studies

For crystalline solids, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. Single-crystal XRD can provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns between the uracil rings. This information is crucial for understanding the solid-state packing and for correlating the solid-state structure with physical properties.

Powder XRD (PXRD) is used to analyze the bulk crystalline form of a sample. It is a valuable tool for identifying different crystalline forms (polymorphs) of this compound, which can have different physical properties such as solubility and melting point. Studies on the related compound 6-methyluracil (B20015) have revealed the existence of multiple polymorphic forms, highlighting the importance of such analysis. nih.gov

Chromatographic Methods for Purification and Analytical Purity Determination (e.g., HPLC)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the determination of its analytical purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose. A reversed-phase HPLC method, likely employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The compound would be detected using a UV detector set at the λmax determined by UV-Vis spectroscopy. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. Purity is typically assessed by the percentage of the total peak area that corresponds to the main peak. For structurally related compounds, HPLC methods have been successfully developed and validated to determine their concentration in various matrices. nih.gov

| Parameter | Description |

| Stationary Phase | Typically C18 silica (B1680970) gel |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Detection | UV-Vis detector at the compound's λmax |

| Output | Chromatogram showing retention time and peak area |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides a quantitative determination of the elemental composition of a sample. In a typical modern research setting, this is accomplished using an automated elemental analyzer. The process involves the complete combustion of a small, precisely weighed sample of this compound in a high-temperature furnace. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂), are then passed through a series of detectors. The amount of each gas is measured, and from these values, the percentage by weight of carbon, hydrogen, and nitrogen in the original sample is calculated.

The theoretical elemental composition of this compound is derived from its molecular formula, C₁₃H₁₄N₂O₃. The molecular weight of this compound is 246.26 g/mol . Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the expected elemental percentages can be calculated.

These theoretical values serve as the benchmark against which experimental results are compared. A close agreement between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the purity and correct elemental composition of the synthesized this compound. Scientific journals typically require the experimental values to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's identity.

While extensive searches of available research literature did not yield specific experimental elemental analysis data for this compound, the table below outlines the expected theoretical values that any valid experimental analysis would need to approximate.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 63.41 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.73 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.38 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.49 |

| Total | 246.26 | 100.00 |

Applications in Chemical Biology and Advanced Materials Research

5-Benzyloxymethyl-6-methyluracil as a Versatile Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its substituted uracil (B121893) core. The presence of the benzyloxymethyl group at the C5 position and a methyl group at the C6 position offers specific steric and electronic properties that can be exploited for the synthesis of more complex molecules.

The synthesis of 6-methyluracil (B20015) itself is well-established, often starting from the condensation of ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.orgchemicalbook.com The subsequent introduction of the benzyloxymethyl group at the C5 position can be achieved through various synthetic methodologies. While specific literature detailing the synthesis of this compound is not abundant, the general reactivity of the uracil ring allows for such modifications. For instance, the synthesis of 1,6-bis[(benzyloxy)methyl]uracil derivatives has been reported, indicating the feasibility of introducing benzyloxymethyl moieties onto the uracil scaffold. researchgate.net

The utility of this compound as an intermediate lies in the potential for further chemical transformations. The benzyl (B1604629) group can be removed under specific conditions to reveal a hydroxymethyl group, which can then be subjected to a variety of chemical reactions, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This versatility makes it a key precursor for the synthesis of a diverse range of uracil derivatives with potential biological activities or material properties.